N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine
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Overview
Description
N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine is a chemical compound with the molecular formula C11H15NO It is known for its unique structure, which includes a hydroxylamine group attached to a butan-2-ylidene chain with a 4-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine typically involves the reaction of 4-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s aromatic ring can engage in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine
- N-[4-(2-methylphenyl)butan-2-ylidene]hydroxylamine
Uniqueness
N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. The presence of the 4-methyl group can enhance its lipophilicity and potentially improve its bioavailability compared to similar compounds.
Properties
CAS No. |
646039-11-4 |
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Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO/c1-9-3-6-11(7-4-9)8-5-10(2)12-13/h3-4,6-7,13H,5,8H2,1-2H3 |
InChI Key |
OOEIOGLOQXVOGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=NO)C |
Origin of Product |
United States |
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